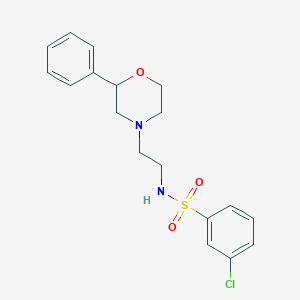

3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c19-16-7-4-8-17(13-16)25(22,23)20-9-10-21-11-12-24-18(14-21)15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQTYMGDUDZJOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Automated Purification Systems: Advanced purification systems such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the phenyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can result in the formation of amines or alcohols.

Scientific Research Applications

3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Biological Studies: The compound is used in the study of enzyme inhibition and protein binding.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Protein Binding: The compound can bind to proteins, altering their function and activity.

Cellular Pathways: It can interfere with cellular pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., 3-chloro in Compound 15) correlate with higher yields (83%) compared to bulkier substituents like naphthalene (73%) .

- Physical State : Chloro-substituted analogs (e.g., Compound 15) tend to form oils, whereas methoxy-substituted (Compound 17) and simpler chloro derivatives (Compound 7) crystallize as solids, likely due to intermolecular interactions influenced by polar groups .

- Molecular Weight : The naphthalene derivative (Compound 18) has the highest molecular weight (499.09), reflecting its larger aromatic system .

Crystallographic and Conformational Insights

While crystallographic data for the target compound are absent, highlights the structural flexibility of sulfonamide derivatives. For example, 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide (C₁₃H₉Cl₂NO) crystallizes in a monoclinic system (space group P2₁/n), with unit cell parameters a = 11.1371 Å, b = 4.85230 Å, and c = 21.5198 Å . Such data underscore the role of substituents in packing efficiency and crystal lattice stability—a factor critical for bioavailability in drug design.

Biological Activity

3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The biological activity of 3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide core is known for its interactions with bacterial dihydropteroate synthase, which is critical for folate synthesis in bacteria, thus exhibiting antimicrobial properties. Additionally, the compound may interact with various cellular pathways involved in cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has been explored through various in vitro assays. Notably, studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. The results indicated an IC50 value of approximately 12 µM, demonstrating significant cytotoxicity compared to control treatments. Flow cytometry analyses revealed that treatment with the compound induced apoptosis in a dose-dependent manner, as evidenced by increased annexin V staining.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest at G1 phase |

| A549 | 10 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenylmorpholino group significantly affect biological activity. Substituents on the aromatic ring can enhance or diminish potency; for instance, introducing electron-withdrawing groups has been shown to increase cytotoxicity against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.